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Compound of Interest

Compound Name: 4-chloro-3-methylphenethylamine

L  Get Quote

Cat. No.: B3301528

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 4-chloro-3-methylphenethylamine is not readily
available in peer-reviewed literature or chemical databases. This guide is based on established
chemical principles and extrapolated data from structurally similar compounds. All information
herein should be used for research and informational purposes only.

Chemical Identification

While a specific CAS number for 4-chloro-3-methylphenethylamine has not been identified in
major chemical registries, its systematic IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-

amine.

Structural Information:

Property Value

IUPAC Name 2-(4-chloro-3-methylphenyl)ethan-1-amine
Molecular Formula CoH12CIN

Molecular Weight 169.65 g/mol

SMILES NC(C)clcc(C)e(Clhecl

INChl Key (Not available)
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Postulated Physicochemical Properties

The physicochemical properties of 4-chloro-3-methylphenethylamine can be predicted based
on its structure and comparison with related phenethylamine derivatives.

Property Predicted Value/Characteristic

Likely a colorless to pale yellow oil or a solid at

Appearance
room temperature.
Expected to be soluble in organic solvents like
Solubility ethanol, methanol, and chloroform. The
hydrochloride salt would be water-soluble.
N ) Estimated to be in the range of 220-250 °C at
Boiling Point i
atmospheric pressure.
The amine group is expected to have a pKa in
pKa the range of 9.5-10.5, typical for a primary

amine in a phenethylamine structure.

Potential Pharmacological Profile

The pharmacological effects of 4-chloro-3-methylphenethylamine are likely to be influenced
by its structural similarity to other substituted phenethylamines, which are known to interact

with monoaminergic neurotransmitter systems.

Comparative Data of Related Phenethylamines:
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Compound Mechanism of Action Reported Effects

Trace amine-associated
) receptor 1 (TAAR1) agonist; Central nervous system
Phenethylamine ) ) )
releases norepinephrine and stimulant.[1]

dopamine.[1]

] Potent serotonin-releasing Known to be a serotonergic
p-Chloroamphetamine (PCA) S )
agent and uptake inhibitor. neurotoxin.

Highly potent and selective
3,4-Dichloroamphetamine serotonin releasing agent Also exhibits serotonergic
(DCA) (SSRA) and monoamine neurotoxicity.[2]

oxidase inhibitor (MAOI).[2]

Based on these comparisons, 4-chloro-3-methylphenethylamine is hypothesized to act as a
monoamine-releasing agent, potentially with a preference for the serotonin system due to the
chloro- substitution. The addition of the methyl group at the 3-position may modulate its
potency and selectivity.

Postulated Signaling Pathway

The primary molecular target for many phenethylamines is the Trace Amine-Associated
Receptor 1 (TAARL), a G protein-coupled receptor that modulates monoaminergic
neurotransmission. Activation of TAAR1 can lead to the release of neurotransmitters like
dopamine and norepinephrine.

Presynaptic Neuron

Postsynaptic Neuron
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4-Chioro-3-methylphenethylamine
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Click to download full resolution via product page
Caption: Postulated mechanism of action for 4-chloro-3-methylphenethylamine.

Proposed Synthesis Protocols

Two plausible synthetic routes for 4-chloro-3-methylphenethylamine are outlined below,
starting from commercially available precursors.

Route 1: Reduction of a Phenylacetonitrile Derivative

This is a common method for the synthesis of phenethylamines.

Experimental Workflow:

Reduction of Nitrile
pac iicr=tviepzeniiie (e.g., LiAlHs in THF or Catalytic Hydrogenation)

4-Chloro-3-methylphenethylamine

Diazotization & Sandmeyer Reaction
(NaNOz, HCI, CUCN)

4-Chloro-3-methylaniline

Click to download full resolution via product page
Caption: Synthetic workflow via the nitrile reduction pathway.
Detailed Methodology:
» Synthesis of 4-chloro-3-methylbenzonitrile:
o Dissolve 4-chloro-3-methylaniline (1 eq.) in an aqueous solution of hydrochloric acid.
o Cool the solution to 0-5 °C in an ice bath.

o Add a solution of sodium nitrite (1 eq.) in water dropwise, maintaining the temperature
below 5 °C to form the diazonium salt.

o In a separate flask, prepare a solution of copper(l) cyanide (1.1 eq.) and sodium cyanide
(1.1 eq.) in water.

o Slowly add the cold diazonium salt solution to the cyanide solution.
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o Allow the reaction to warm to room temperature and then heat gently to complete the

reaction.

o Extract the product with an organic solvent (e.g., dichloromethane), wash with water and

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude 4-chloro-3-methylbenzonitrile by recrystallization or column

chromatography.

e Reduction to 4-chloro-3-methylphenethylamine:

o Method A: Lithium Aluminum Hydride (LAH) Reduction:

Suspend LAH (2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere
(e.g., nitrogen or argon).

Add a solution of 4-chloro-3-methylbenzonitrile (1 eq.) in anhydrous THF dropwise to
the LAH suspension at 0 °C.

After the addition is complete, allow the reaction to stir at room temperature and then
reflux to ensure complete reduction.

Cool the reaction mixture and quench cautiously by the sequential addition of water,
15% aqueous sodium hydroxide, and then more water.

Filter the resulting aluminum salts and wash with THF.

Concentrate the filtrate under reduced pressure to obtain the crude product.

o Method B: Catalytic Hydrogenation:

Dissolve 4-chloro-3-methylbenzonitrile (1 eq.) in a suitable solvent such as ethanol or
methanol containing ammonia.

Add a catalyst, such as Raney nickel or palladium on carbon (Pd/C).

Hydrogenate the mixture in a high-pressure reactor (e.g., a Parr shaker) at elevated
pressure and temperature until hydrogen uptake ceases.
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» Filter the catalyst, and concentrate the filtrate under reduced pressure.

o Purification:

o The crude 4-chloro-3-methylphenethylamine can be purified by vacuum distillation or by
conversion to its hydrochloride salt, which can be recrystallized.

Route 2: Reductive Amination of a Phenylacetone
Derivative

This route involves the formation of an imine or oxime intermediate followed by reduction.

Experimental Workflow:

Reaction with Aminating Agent
(e.g., Hydroxylamine or Ammonia)

4-Chloro-3-methylphenethylamine

Reduction
4-Chloro-3-methylphenylacetone Oxime or Imine Intermediate }—D{ (€.0.. NaBHa, NaBHsCN, or Catalytic Hydrogenation)

Click to download full resolution via product page
Caption: Synthetic workflow via the reductive amination pathway.
Detailed Methodology:
o Synthesis of 4-chloro-3-methylphenylacetone:

o This precursor is not readily available and would need to be synthesized, for instance,
from 4-chloro-3-methylbenzaldehyde.

¢ Reductive Amination:

o Dissolve 4-chloro-3-methylphenylacetone (1 eq.) in a suitable solvent like methanol or
ethanol.

o Add an aminating agent such as ammonium acetate or hydroxylamine hydrochloride along
with a reducing agent like sodium cyanoborohydride (NaBH3CN).

o The reaction is typically carried out at room temperature for several hours.
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o Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) in the presence
of ammonia can be employed.

o Work-up involves quenching the reaction, extracting the product into an organic solvent,
and washing.

o Purification:

o Purification is achieved through vacuum distillation or salt formation and recrystallization,
as described in Route 1.

Potential Toxicological Profile and Safety
Precautions

Given the structural relationship to known neurotoxic compounds like p-chloroamphetamine, 4-
chloro-3-methylphenethylamine should be handled with extreme caution.

o Neurotoxicity: There is a potential for serotonergic neurotoxicity.

o Cardiovascular Effects: As a phenethylamine derivative, it may cause sympathomimetic
effects, leading to increased heart rate and blood pressure.

o General Toxicity: Limited data is available, but it should be treated as a hazardous
substance.

Safety Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

Avoid inhalation, ingestion, and skin contact.

In case of exposure, seek immediate medical attention.

Conclusion
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4-chloro-3-methylphenethylamine is a substituted phenethylamine for which there is a lack of
comprehensive published data. Its IUPAC name is 2-(4-chloro-3-methylphenyl)ethan-1-amine.
Based on its structure, it is predicted to be a psychoactive compound that modulates
monoaminergic systems. The synthetic routes outlined provide plausible methods for its
preparation for research purposes. Due to the potential for significant toxicity, all handling and
experimental work with this compound should be conducted with appropriate safety measures
in a controlled laboratory setting. Further research is necessary to fully characterize its
pharmacological and toxicological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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